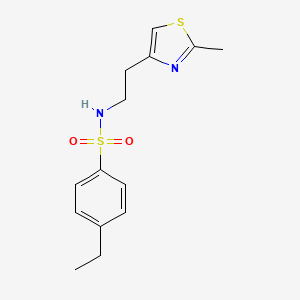

4-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)benzenesulfonamide” is a chemical compound that likely contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been studied for their potential fungicidal activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as N-(thiazol-4-ylmethyl) benzenesulfonamide derivatives, have been synthesized and characterized by 1H NMR, 13C NMR, and HRMS .Scientific Research Applications

Potential Anticancer Activity

Sulfonamide derivatives have been synthesized and evaluated for their potential anticancer properties. A study by Sławiński et al. (2012) synthesized novel sulfonamide derivatives showing remarkable activity against several human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers (Sławiński et al., 2012). Another research by Tomorowicz et al. (2020) on novel benzenesulfonamide derivatives revealed significant cytotoxic activity against colon, breast, and cervical cancer cell lines (Tomorowicz et al., 2020).

Antimicrobial Properties

Sulfonamides incorporating antimicrobial moieties have been developed to enhance textile materials' UV protection and antimicrobial properties. Mohamed et al. (2020) detailed how these derivatives could be utilized as azo dyes for cotton fabrics, providing functional advantages like UV protection and antibacterial properties (Mohamed et al., 2020). Zani et al. (2009) synthesized hybrid molecules combining benzenesulfonamides with antimicrobial benzo[d]isothiazol-3-ones, showing moderate antibacterial properties against gram-positive bacteria (Zani et al., 2009).

Enzyme Inhibition for Therapeutic Applications

The synthesis and biochemical evaluation of sulfonamide derivatives as inhibitors of enzymes like kynurenine 3-hydroxylase have been explored. These inhibitors have potential therapeutic applications, including neuroprotective effects and modulation of metabolic pathways. Röver et al. (1997) discovered high-affinity inhibitors of kynurenine 3-hydroxylase, providing insights into the pathophysiological role of the kynurenine pathway (Röver et al., 1997).

Environmental Monitoring and Pollutant Analysis

The detection of sulfonamide compounds in environmental samples, such as soil and water, highlights their relevance in monitoring pollution and assessing ecological impacts. Speltini et al. (2016) developed a novel procedure for the simultaneous determination of emerging contaminants, including sulfonamides, in soil samples, facilitating environmental monitoring efforts (Speltini et al., 2016).

properties

IUPAC Name |

4-ethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S2/c1-3-12-4-6-14(7-5-12)20(17,18)15-9-8-13-10-19-11(2)16-13/h4-7,10,15H,3,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABBRVRRIFBDIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2658671.png)

![N-[2-(cyclopentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2658675.png)

![N-(2-chloro-5-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2658677.png)

![methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B2658678.png)

![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2658680.png)

![1-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)ethanol](/img/structure/B2658688.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2658691.png)

![8-(4-ethoxyphenyl)-2-(4-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2658692.png)

![2-(benzylthio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658693.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2658694.png)